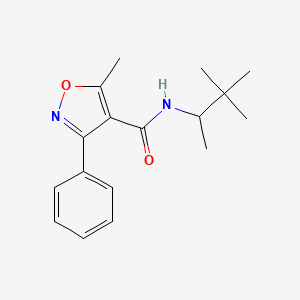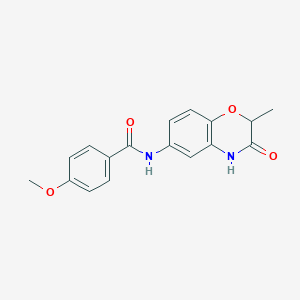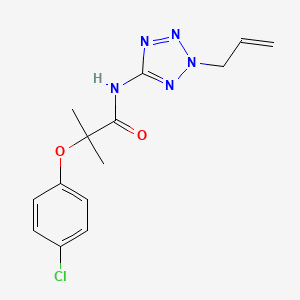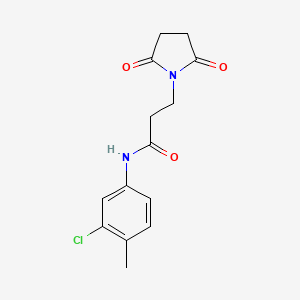
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide, also known as CPI-1189, is a chemical compound that belongs to the isoxazole class of compounds. It has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to bind to the metabotropic glutamate receptor subtype 5 (mGluR5) and modulate its activity, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of neuroinflammation. 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has also been shown to improve synaptic plasticity and neurogenesis in animal models, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity for the mGluR5 receptor. This allows for precise modulation of the receptor activity and reduces the potential for off-target effects. However, one limitation of using 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and require the use of organic solvents.
Orientations Futures
There are several future directions for the study of 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide. One direction is the further elucidation of its mechanism of action and the identification of its downstream signaling pathways. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the potential for toxicity. Additionally, the therapeutic potential of 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide in other diseases, such as Parkinson's disease and Huntington's disease, should be further explored.
Applications De Recherche Scientifique
5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce beta-amyloid levels in animal models. In schizophrenia, 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to improve cognitive deficits and reduce positive symptoms in animal models. In depression, 5-methyl-3-phenyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide has been shown to increase serotonin and norepinephrine levels in animal models.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-14(16(20)18-12(2)17(3,4)5)15(19-21-11)13-9-7-6-8-10-13/h6-10,12H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFCZYMVGMRHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4762995.png)
![2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4763001.png)


![3-{2-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-2-pyrimidinyl]hydrazino}-2-benzofuran-1(3H)-one](/img/structure/B4763022.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4763029.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4763035.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-phenylbutanamide](/img/structure/B4763049.png)

![N-(3-chlorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4763058.png)


![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)